

# Everolimus immunosuppressive properties T-cell proliferation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

[Get Quote](#)

## Mechanism of Action on T-cell Proliferation

**Everolimus**, as an mTOR inhibitor, primarily targets the **mTOR complex 1 (mTORC1)**, leading to a cascade of molecular and cellular events that ultimately suppress T-cell proliferation.

The core mechanism can be visualized in the following signaling pathway:



[Click to download full resolution via product page](#)

Figure 1: **Everolimus** inhibits *mTORC1*, a key driver of T-cell proliferation and protein synthesis.

The molecular consequences of this inhibition are quantitatively demonstrated in experimental studies:

| Parameter Measured                                | Effect of Everolimus (vs. Untreated Control)    | Experimental Context                      |
|---------------------------------------------------|-------------------------------------------------|-------------------------------------------|
| <b>mTORC1 Signaling</b>                           |                                                 |                                           |
| Phospho-p70S6K                                    | Significant decrease [1]                        | Human Tregs, 5-day culture [1]            |
| Phospho-4E-BP1                                    | Significant decrease [1]                        | Human Tregs, 5-day culture [1]            |
| <b>mTORC2 Signaling</b>                           |                                                 |                                           |
| Phospho-AKT (Ser473)                              | Increased by ~218% (less than RAPA's ~372%) [1] | Human Tregs, 5-day culture [1]            |
| <b>T-cell Proliferation (Lymphoproliferation)</b> | Dose-dependent inhibition [2]                   | Human mixed lymphocyte reaction (MLR) [2] |

Beyond direct proliferation suppression, **everolimus** differentially affects T-cell subsets by influencing autophagy and inflammatory pathways. It upregulates **autophagy** and alleviates inflammatory cytokines produced by multiple CD4+ T cell subsets, including **Th17 cells** (e.g., IL-17A, IL-17F). This effect is dependent on both autophagy and antioxidant (NRF2) signaling pathways [3].

## Effects on Regulatory T Cells (Tregs)

A key immunoregulatory property of **everolimus** is its favorable effect on **regulatory T cells (Tregs)**, which are crucial for maintaining immune tolerance.



[Click to download full resolution via product page](#)

Figure 2: **Everolimus** differentially inhibits conventional T-cells while preserving regulatory T-cells.

The following table summarizes key experimental findings on Tregs:

| Experimental Context         | Effect of Everolimus on Tregs                                                                 | Comparison with Other Drugs                                                                                                    |
|------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| <b>Ex Vivo Expansion</b> [1] | Expands functionally competent Tregs with similar efficacy to rapamycin.                      | EVR showed temporary slower growth vs. RAPA, but final expansion rates and suppressor function were similar [1].               |
| <b>In Vitro MLR</b> [2]      | Significantly amplified newly generated total and natural Tregs at all concentrations tested. | Tacrolimus (TAC) inhibited Treg generation. Mycophenolic acid (MPA) and Sirolimus (SRL) did so only at therapeutic levels [2]. |

| Experimental Context                  | Effect of Everolimus on Tregs                                                                | Comparison with Other Drugs                                                                        |
|---------------------------------------|----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| <b>Liver Transplant Patients</b> [4]  | Patients on EVR-based regimen had significantly higher Treg levels 6 months post-transplant. | Treg levels were significantly lower in patients on Tacrolimus (TAC)-based therapy [4].            |
| <b>Metastatic Cancer Patients</b> [5] | Induced a (non-significant) increase in the frequency of circulating Tregs.                  | The increase contributed to an overall immunosuppressive state alongside other immune changes [5]. |

## Experimental Protocols for Key Assays

For researchers aiming to investigate the effects of **everolimus** on T-cells, here are detailed methodologies from the cited literature.

### In Vitro T-cell Suppression and Proliferation Assay

This protocol, based on the **Treg-Mixed Lymphocyte Reaction (Treg-MLR)**, is used to assess the impact of **everolimus** on allospecific T-cell responses and Treg generation [2].



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for in vitro T-cell suppression and proliferation assay.

#### Key Details [2]:

- **Culture Medium:** RPMI 1640 with 15% normal human AB serum, 2mM L-glutamine, 10mM HEPES, and 1X pen/strep/glutamine.
- **Cell Culture:** Co-culture  $5 \times 10^5$  CFSE-labeled responder PBMCs with  $5 \times 10^5$  PKH26-labeled stimulator cells in 48-well plates.

- **Drug Addition:** Add **everolimus** at the culture outset across a concentration range (e.g., 0.01-100 ng/mL).
- **Analysis:** On days 5, 7, and 9, perform flow cytometric analysis. Gate on viable CFSE+PKH26-CD4+ cells to assess proliferation (CFSE dilution) and Treg generation (CD127-CD25+FoxP3+).

## Protocol for Ex Vivo Treg Expansion

This method details the **GMP-compliant expansion of human Tregs** using **everolimus**, relevant for adoptive cellular therapy [1].

### Procedure [1]:

- **Cell Isolation:** Isolate CD25+ T cells from a leukapheresis product using a clinical-grade cell separation system (e.g., CliniMACS).
- **Culture Conditions:** Culture the enriched CD25+ Treg fraction in gas-permeable GMP cell expansion bags at  $10^6$  cells/mL in TexMACS GMP medium supplemented with 2% autologous serum.
- **Stimulation and Drug Treatment:**
  - Use a MACS GMP ExpAct Treg kit at a bead-to-cell ratio of 2:1 for activation.
  - Add **everolimus (100 nM)** at the start of culture. This concentration was determined to optimally limit conventional T-cell expansion while favoring Tregs.
- **Cytokine Support:** After 48 hours, add recombinant human IL-2 (500 IU/mL).
- **Restimulation:** For long-term expansion (e.g., 21 days), restimulate cells at day 5 with fresh ExpAct Treg beads, IL-2, and **everolimus**.
- **Monitoring:** Maintain cell density below  $2 \times 10^6$  cells/mL and monitor expansion rates, phenotype (e.g., CD4, CD25, FoxP3), and suppressor function.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. mTOR Inhibitor Everolimus in Regulatory T cell Expansion ... [pmc.ncbi.nlm.nih.gov]
2. Immunoregulatory Effects of Everolimus on In Vitro ... [journals.plos.org]
3. Everolimus alleviates CD4+ T cell inflammation by regulating ... [pubmed.ncbi.nlm.nih.gov]

4. Influence of everolimus-based treatment on circulating ... [sciencedirect.com]

5. Immunological effects of everolimus in patients with metastatic ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Everolimus immunosuppressive properties T-cell proliferation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-immunosuppressive-properties-t-cell-proliferation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)